molecular formula C24H22N2O B5340992 1-[2-(2-methylphenoxy)ethyl]-2-(2-phenylvinyl)-1H-benzimidazole

1-[2-(2-methylphenoxy)ethyl]-2-(2-phenylvinyl)-1H-benzimidazole

Cat. No. B5340992
M. Wt: 354.4 g/mol
InChI Key: SZMXKBAWSJYOMN-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-methylphenoxy)ethyl]-2-(2-phenylvinyl)-1H-benzimidazole, also known as A-740003, is a selective P2X7 receptor antagonist. P2X7 receptors are a type of ion channel that are widely distributed in the body and play a crucial role in various physiological processes, including inflammation, pain, and immune responses. A-740003 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammatory bowel disease, and cancer.

Mechanism of Action

1-[2-(2-methylphenoxy)ethyl]-2-(2-phenylvinyl)-1H-benzimidazole is a selective antagonist of the P2X7 receptor, which is a type of ion channel that is widely distributed in the body and plays a crucial role in various physiological processes, including inflammation, pain, and immune responses. By blocking the P2X7 receptor, this compound can reduce inflammation, pain, and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in preclinical studies. In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was found to reduce inflammation in a mouse model of inflammatory bowel disease by blocking the P2X7 receptor. In another study published in the Journal of Pain, this compound was found to have analgesic effects in a rat model of neuropathic pain. This compound has also been shown to have anti-tumor effects in preclinical models of cancer by blocking the P2X7 receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(2-methylphenoxy)ethyl]-2-(2-phenylvinyl)-1H-benzimidazole in lab experiments is its selectivity for the P2X7 receptor, which allows researchers to specifically target this receptor without affecting other ion channels. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effect.

Future Directions

There are several potential future directions for research on 1-[2-(2-methylphenoxy)ethyl]-2-(2-phenylvinyl)-1H-benzimidazole. One area of interest is its potential therapeutic applications in cancer, as preclinical studies have shown promising anti-tumor effects. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other physiological processes beyond inflammation, pain, and immune responses.

Synthesis Methods

1-[2-(2-methylphenoxy)ethyl]-2-(2-phenylvinyl)-1H-benzimidazole can be synthesized using a multi-step synthetic route that involves the reaction of 2-phenylacetonitrile with 2-bromoethyl methyl ether to form 2-(2-methylphenoxy)ethyl-2-phenylacetonitrile. This intermediate is then reacted with 2-phenylacetaldehyde in the presence of a base to form this compound.

Scientific Research Applications

1-[2-(2-methylphenoxy)ethyl]-2-(2-phenylvinyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was found to have potent anti-inflammatory effects in a mouse model of inflammatory bowel disease. In another study published in the Journal of Pain, this compound was found to have analgesic effects in a rat model of neuropathic pain. This compound has also been shown to have anti-tumor effects in preclinical models of cancer.

properties

IUPAC Name

1-[2-(2-methylphenoxy)ethyl]-2-[(E)-2-phenylethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c1-19-9-5-8-14-23(19)27-18-17-26-22-13-7-6-12-21(22)25-24(26)16-15-20-10-3-2-4-11-20/h2-16H,17-18H2,1H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMXKBAWSJYOMN-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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